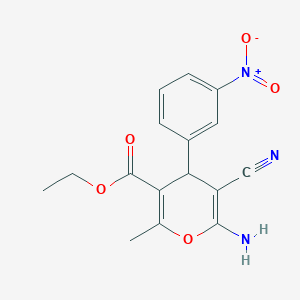
ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family. Pyran derivatives are known for their diverse chemical properties and potential biological activities, making them attractive targets for drug discovery and other scientific research applications .
Preparation Methods
The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate typically involves a multicomponent reaction. One common method includes the reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound in the presence of a catalyst such as Na2CaP2O7 or Ca-MCM. This reaction is usually carried out at room temperature, providing good yields of the desired product .
Chemical Reactions Analysis
Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound has shown potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: It is used in the development of new materials with diverse applications
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to certain enzymes or receptors, thereby modulating their activity. Detailed studies using techniques such as density functional theory (DFT) and molecular docking have provided insights into its binding affinities and interactions .
Comparison with Similar Compounds
Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:
- Ethyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate
- 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylic acid o-tolylamide
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities .
Biological Activity
Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate, a compound with the molecular formula C16H15N3O5, has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antimicrobial and anticancer properties.
Synthesis and Structural Characteristics
The compound is synthesized through a reaction involving phenylmethylidenemalononitrile and ethyl acetoacetate in the presence of triethylbenzylammonium chloride in an aqueous medium. The resulting pyran ring adopts a boat conformation, with significant intermolecular hydrogen bonding contributing to its stability .
Crystallographic Data
The following table summarizes key crystallographic parameters:
| Parameter | Value |
|---|---|
| Molecular Weight | 329.31 g/mol |
| Dihedral Angle (Phenyl-Pyran) | 94.5° |
| N—HO Hydrogen Bond Length | 2.0 Å |
| N—HN Hydrogen Bond Length | 2.1 Å |
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various pathogens. In vitro studies have evaluated its efficacy against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
| Candida albicans | 17 | 32 µg/mL |
| Aspergillus flavus | 14 | 64 µg/mL |
These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, while also showing antifungal properties against Candida albicans.
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was assessed using various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Table 3: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Caspase activation |
| A549 | 30 | Induction of oxidative stress |
The IC50 values suggest that this compound is effective in inhibiting the growth of these cancer cells at relatively low concentrations.
Mechanistic Insights
The biological activity of this compound can be attributed to its structural features, particularly the presence of the cyano and nitrophenyl groups, which enhance its reactivity and interaction with biological targets. The mechanism of action for its antimicrobial effects likely involves disruption of microbial cell membranes and interference with metabolic processes.
Properties
Molecular Formula |
C16H15N3O5 |
|---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H15N3O5/c1-3-23-16(20)13-9(2)24-15(18)12(8-17)14(13)10-5-4-6-11(7-10)19(21)22/h4-7,14H,3,18H2,1-2H3 |
InChI Key |
OWNUPBHMJRSEAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C#N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















